

Application Notes and Protocols: Synthesis and Characterization of Allyl α -Ionone and its Derivatives

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Compound of Interest

Compound Name: *Allyl alpha-ionone*

Cat. No.: *B1235873*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Allyl α -ionone is a well-known synthetic compound in the fragrance and flavor industry, prized for its unique fruity, floral, and woody scent profile.^{[1][2][3]} Structurally, it is a sesquiterpenoid belonging to the ionone family, which are derived from the degradation of carotenoids.^[4] The synthesis of allyl α -ionone typically follows a two-step process: a base-catalyzed aldol condensation followed by an acid-catalyzed cyclization.^{[4][5][6]} Beyond its use in perfumery, recent studies on related ionone derivatives have identified them as agonists for TGR5, a G-protein-coupled receptor, suggesting potential therapeutic applications in treating obesity and metabolic disorders.^[7] This opens up new avenues for the synthesis and evaluation of novel allyl α -ionone derivatives for drug development.

This document provides detailed protocols for the synthesis of the parent compound, allyl α -ionone, outlines strategies for creating new derivatives, and describes standard methods for their characterization.

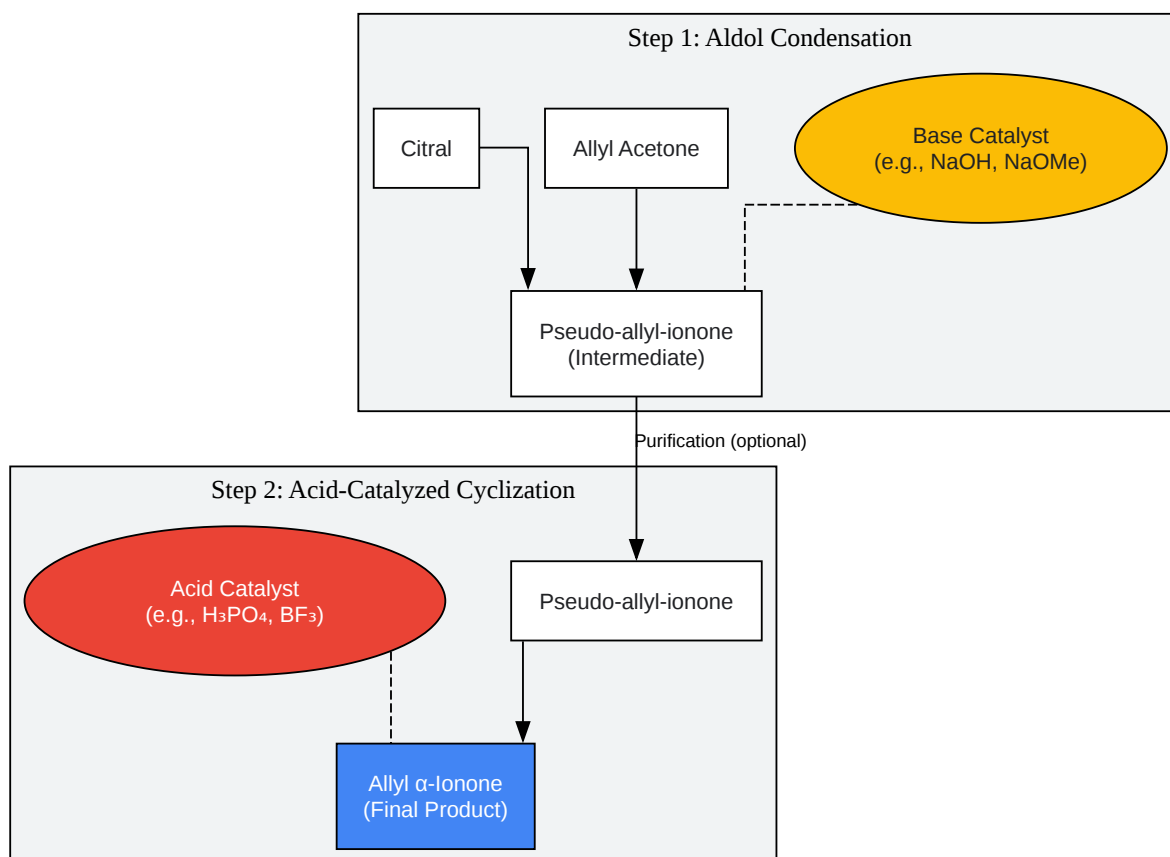
Physicochemical Properties of Allyl α -Ionone

The quantitative data for the parent compound, Allyl α -ionone (CAS: 79-78-7), is summarized below.

Property	Value	Reference
Identifiers		
CAS Number	79-78-7	[1][4][8][9]
Molecular Formula	C ₁₆ H ₂₄ O	[1][8][9]
Molecular Weight	232.36 g/mol	[4][8][9]
IUPAC Name	1-(2,6,6-trimethyl-2-cyclohexen-1-yl)hepta-1,6-dien-3-one	[9][10]
Physical Properties		
Appearance	Colorless to pale yellow liquid	[1][2]
Density	0.928 - 0.931 g/mL at 25°C	[1][11]
Boiling Point	265°C (509°F)	[1]
Flash Point	>100°C (>212°F)	[1][12]
Refractive Index	1.503 - 1.507 at 20°C	[1][11]
Solubility		
Water	0.06 g/L (insoluble)	[8]
Ethanol	709.48 g/L (soluble)	[8]

Experimental Protocols: Synthesis

The synthesis of allyl α -ionone is a well-established two-step process. The general workflow is outlined below.



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Caption: General workflow for the two-step synthesis of Allyl α -ionone.

Protocol 1: Synthesis of Pseudo-allyl-ionone (Intermediate)

This protocol is adapted from the general synthesis of pseudoionones via aldol condensation.

[5][6]

Materials:

- Citral
- Allyl acetone
- Sodium methoxide (NaOMe) or Sodium Hydroxide (NaOH)
- Methanol or Ethanol
- Diethyl ether or other suitable extraction solvent
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

- Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Dissolve the base catalyst (e.g., sodium methoxide) in an alcohol solvent (e.g., methanol) within the flask and cool the mixture in an ice bath.
- In a separate container, create a mixture of citral and allyl acetone (a slight excess of allyl acetone can be used).
- Add the citral/allyl acetone mixture dropwise to the cooled catalyst solution with vigorous stirring over a period of 30-60 minutes. Maintain the temperature below 10°C .
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether (3x).
- Wash the combined organic extracts with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude pseudo-allyl-ionone.
- The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Cyclization to Allyl α -Ionone

This protocol uses an acid catalyst to induce ring closure of the pseudo-allyl-ionone intermediate.^{[1][11][13]} Boron trifluoride (BF_3) or strong acids like phosphoric acid are effective for this transformation.^{[5][13]}

Materials:

- Pseudo-allyl-ionone (from Protocol 1)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) or 85% Phosphoric Acid (H_3PO_4)
- Anhydrous solvent (e.g., toluene or dichloromethane)
- Aqueous sodium hydroxide (NaOH) solution (for neutralization)
- Extraction solvent (e.g., diethyl ether)
- Anhydrous magnesium sulfate (MgSO_4)

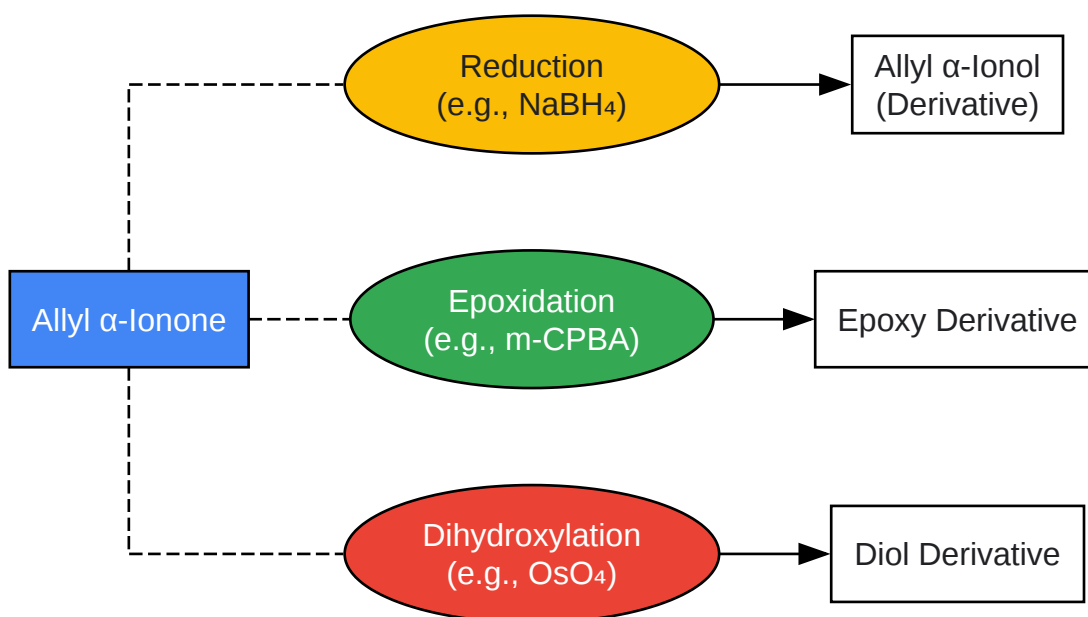
Procedure:

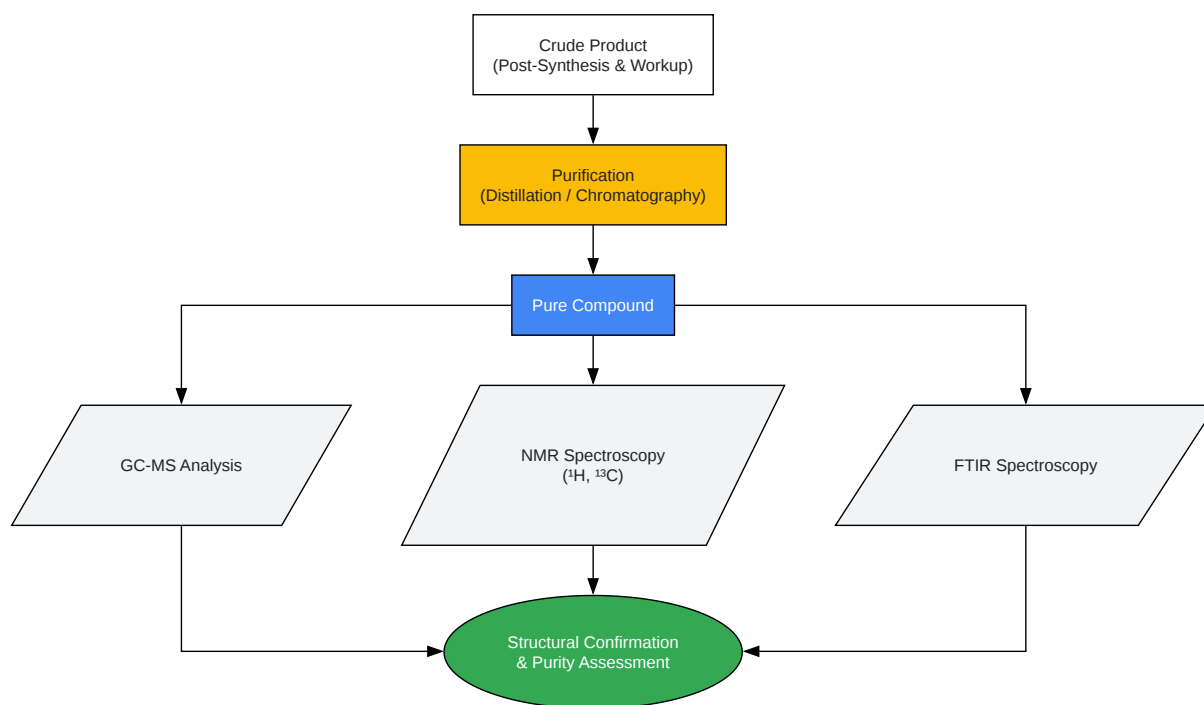
- Dissolve the pseudo-allyl-ionone in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Cool the mixture to a temperature between -25°C and 0°C using an appropriate cooling bath.^[13]

- Slowly add the acid catalyst (e.g., boron trifluoride etherate) to the stirred solution. An exothermic reaction may occur; maintain the temperature.
- Stir the reaction at a low temperature until TLC or GC analysis indicates the consumption of the starting material (typically 1-3 hours).
- Carefully quench the reaction by adding it to a cold aqueous solution of sodium hydroxide to neutralize the acid and decompose the boron trifluoride complex.^[13]
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and remove the solvent under reduced pressure.
- The resulting crude allyl α -ionone is typically a mixture of isomers and can be purified by vacuum distillation to yield the final product.

Strategies for the Synthesis of New Derivatives

New derivatives of allyl α -ionone can be synthesized by modifying its core structure, primarily at the ketone or the terminal allyl group. These modifications can alter the compound's fragrance profile and biological activity.





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